molecular formula C17H21Cl2NO5 B12301013 (4R)-1-Boc-4-(3,4-dichlorobenzyloxy)-L-proline

(4R)-1-Boc-4-(3,4-dichlorobenzyloxy)-L-proline

Cat. No.: B12301013
M. Wt: 390.3 g/mol
InChI Key: FNFJITCDARCHLZ-UHFFFAOYSA-N
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Description

(4R)-1-Boc-4-(3,4-dichlorobenzyloxy)-L-proline is a synthetic organic compound that belongs to the class of proline derivatives. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group and a 3,4-dichlorobenzyloxy substituent on the proline ring. This compound is of interest in organic synthesis and medicinal chemistry due to its unique structural features and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4R)-1-Boc-4-(3,4-dichlorobenzyloxy)-L-proline typically involves the following steps:

    Protection of L-proline: The amino group of L-proline is protected using a tert-butoxycarbonyl (Boc) group. This is achieved by reacting L-proline with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.

    Formation of the 3,4-dichlorobenzyloxy substituent: The protected proline is then reacted with 3,4-dichlorobenzyl chloride in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) to introduce the 3,4-dichlorobenzyloxy group.

    Purification: The final product is purified using techniques such as column chromatography or recrystallization to obtain this compound in high purity.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(4R)-1-Boc-4-(3,4-dichlorobenzyloxy)-L-proline can undergo various chemical reactions, including:

    Substitution Reactions: The 3,4-dichlorobenzyloxy group can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

    Deprotection Reactions: The Boc protecting group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA), to yield the free amine.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, particularly at the benzylic position of the 3,4-dichlorobenzyloxy group.

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium hydride (NaH), potassium carbonate (K2CO3), and various nucleophiles.

    Deprotection: Trifluoroacetic acid (TFA) or hydrochloric acid (HCl).

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Major Products

    Substitution Products: Compounds with different substituents replacing the chlorine atoms.

    Deprotected Product: (4R)-4-(3,4-dichlorobenzyloxy)-L-proline.

    Oxidation Products: Compounds with oxidized benzylic positions.

    Reduction Products: Compounds with reduced benzylic positions.

Scientific Research Applications

(4R)-1-Boc-4-(3,4-dichlorobenzyloxy)-L-proline has several scientific research applications, including:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting proline-rich regions in proteins.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.

    Biological Studies: It is used in studies involving proline metabolism and its role in various biological processes.

    Industrial Applications: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (4R)-1-Boc-4-(3,4-dichlorobenzyloxy)-L-proline involves its interaction with specific molecular targets, such as enzymes or receptors. The 3,4-dichlorobenzyloxy group may enhance the compound’s binding affinity to these targets, while the proline moiety can influence the compound’s overall conformation and activity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    (4R)-1-Boc-4-(benzyloxy)-L-proline: Similar structure but lacks the chlorine atoms on the benzyl group.

    (4R)-1-Boc-4-(4-chlorobenzyloxy)-L-proline: Contains a single chlorine atom on the benzyl group.

    (4R)-1-Boc-4-(2,4-dichlorobenzyloxy)-L-proline: Contains chlorine atoms at different positions on the benzyl group.

Uniqueness

(4R)-1-Boc-4-(3,4-dichlorobenzyloxy)-L-proline is unique due to the presence of two chlorine atoms at the 3 and 4 positions on the benzyl group. This specific substitution pattern can influence the compound’s reactivity, binding affinity, and overall biological activity, making it distinct from other similar compounds.

Properties

Molecular Formula

C17H21Cl2NO5

Molecular Weight

390.3 g/mol

IUPAC Name

4-[(3,4-dichlorophenyl)methoxy]-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid

InChI

InChI=1S/C17H21Cl2NO5/c1-17(2,3)25-16(23)20-8-11(7-14(20)15(21)22)24-9-10-4-5-12(18)13(19)6-10/h4-6,11,14H,7-9H2,1-3H3,(H,21,22)

InChI Key

FNFJITCDARCHLZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC(CC1C(=O)O)OCC2=CC(=C(C=C2)Cl)Cl

Origin of Product

United States

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